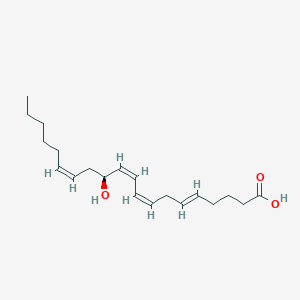
12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)
Wissenschaftliche Forschungsanwendungen
Metabolism and Biological Function
12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE) is metabolized by peroxisomes in rat liver and kidney, converting it into 8-hydroxyhexadecatrienoic acid. This metabolism process is significant in understanding the role of 12(S)-HETE in cancer metastasis, particularly in Lewis lung carcinoma cells (Wigren et al., 1993).
Production in Human Nasal Mucosa
12(S)-HETE is produced by the human nasal mucosa. This was confirmed through gas chromatography-mass spectrometry in samples obtained from healthy subjects by nasal lavage, highlighting its role in respiratory physiology (Ramis et al., 1992).
Stereochemical Analysis in Medical Conditions
Stereochemical analysis of 12(S)-HETE from psoriasis lesions shows it is distinct from the platelet 12(S)-enantiomer. This discovery is crucial for understanding the biochemical pathways involved in psoriasis (Woollard, 1986).
Synthesis and Identification in Platelets
The synthesis of 5-oxo-12(S)-HETE and its identification in human platelets underscore its significance in platelet-neutrophil interactions, providing insights into inflammatory processes (Khanapure et al., 1998).
Role in Neutrophil Degranulation
Both 5-HETE and 12-HETE induce degranulation of human neutrophils, a vital process in the immune response. This finding emphasizes the role of these metabolites in immune cell function (Stenson & Parker, 1980).
Chemotactic Activity in Psoriasis
The chemotactic activity of 12(R)-HETE for human polymorphonuclear leucocytes suggests its significance in inflammatory conditions like psoriasis (Cunningham & Woollard, 1987).
Interaction with Neutrophils
12-HETE production is enhanced in platelets in the presence of polymorphonuclear leukocytes, illuminating the intricate interactions between these cells in eicosanoid production (Mcculloch et al., 1992).
OXE-R Antagonists and Synthesis
The development of OXE-R antagonists targeting 5-oxo-ETE, a metabolite of 12(S)-HETE, has significant implications for treating eosinophilic diseases like allergic rhinitis and asthma (Patel et al., 2014).
Role in Vicinal Diol Fatty Acids Formation
Research on the marine red alga Gracilariopsis lemaneiformis demonstrates the conversion of arachidonic acid into vicinal diol fatty acids, like 12R,13S-dihydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, via 12(S)-HETE intermediates. This sheds light on unique eicosanoid pathways in marine organisms (Gerwick et al., 1991).
Eigenschaften
Produktname |
12S-hydroxy-5E,8Z,10Z,14Z-eicosatetraenoic acid |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5E,8Z,10Z,12S,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7+,11-8-,13-10-,17-14-/t19-/m0/s1 |
InChI-Schlüssel |
ZNHVWPKMFKADKW-JKNRQTOGSA-N |
Isomerische SMILES |
CCCCC/C=C\C[C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Synonyme |
12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



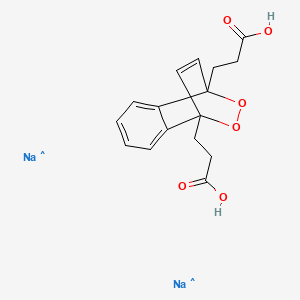
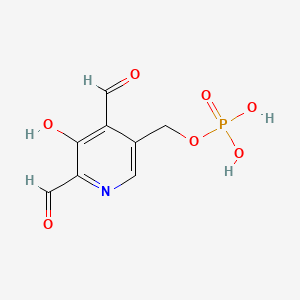
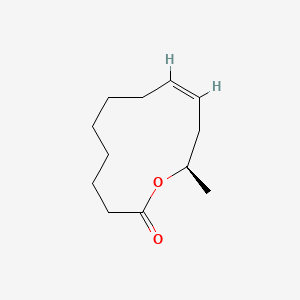
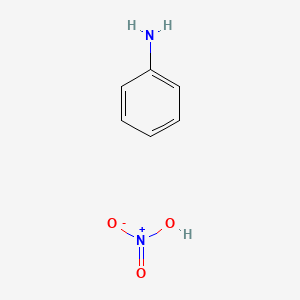
![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)
![ethyl (E)-6-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxo-hex-5-enoate](/img/structure/B1235620.png)
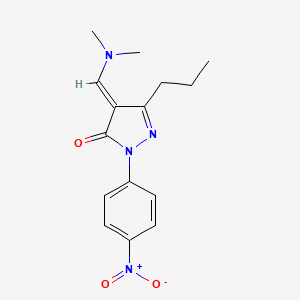
![(5R,6R)-6-[[(2-ethoxy-1-naphthalenyl)amino]-oxomethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235623.png)
![(13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1235626.png)
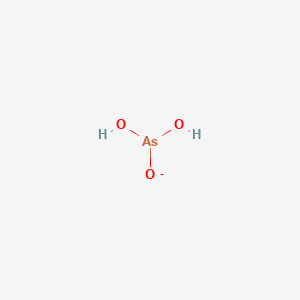

![Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B1235630.png)
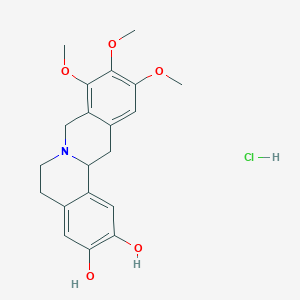
![(6R,7R)-7-[[(2E)-2-(carboxymethoxyimino)-2-(1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235632.png)